2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenoxy group and a naphthylmethylidene acetohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the corresponding acyl derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. Finally, the hydrazide is condensed with naphthaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields quinones, while substitution of the bromine atom results in various substituted derivatives.
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the brominated methoxyphenoxy group and the naphthylmethylidene acetohydrazide moiety allows the compound to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-METHOXYPHENOXYACETIC ACID: Shares the brominated methoxyphenoxy group but lacks the naphthylmethylidene acetohydrazide moiety.
2-BROMO-4-METHOXYANILINE: Contains a brominated methoxyphenyl group but differs in the overall structure.
Uniqueness
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H17BrN2O3 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-19-11-17(21)8-9-18(19)26-13-20(24)23-22-12-14-6-7-15-4-2-3-5-16(15)10-14/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
HRSQOAAIXRUMBH-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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